1-Benzyl-4-(benzylsulfonyl)piperazine
Description
1-Benzyl-4-(benzylsulfonyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a benzylsulfonyl group at the 4-position. The benzylsulfonyl moiety is a sulfonamide-based substituent, characterized by its strong electron-withdrawing properties, which influence the compound’s physicochemical behavior, including solubility, metabolic stability, and receptor interactions. Piperazine derivatives are widely studied for their diverse pharmacological profiles, ranging from central nervous system (CNS) modulation to antimicrobial activity.
The sulfonyl group enhances molecular rigidity and may improve binding affinity to targets such as enzymes (e.g., BACE1) or receptors (e.g., 5-HT6) by participating in hydrogen bonding or electrostatic interactions .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-benzyl-4-benzylsulfonylpiperazine |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,16-18-9-5-2-6-10-18)20-13-11-19(12-14-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
InChI Key |
DYCHURWTNOAGFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Benzyl-4-(benzylsulfonyl)piperazine with structurally related piperazine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Comparisons:
Substituent Effects on Solubility: The benzylsulfonyl group in the target compound reduces solubility compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). Replacing sulfonyl with a carbonyl (e.g., 4-chlorobenzoyl in 1g) increases polarity and solubility but may reduce metabolic stability .
CNS Targets: Piperazines with sulfonyl or indole groups (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) exhibit affinity for 5-HT6 receptors (Ki = 18–916 nM) or BACE1 inhibition (IC50 ~20 mM), suggesting the benzylsulfonyl group could similarly modulate CNS targets .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for 1-benzyl-4-(4-methanesulfonylphenyl)piperazine, involving sulfonylation of 1-benzylpiperazine with benzylsulfonyl chloride .
SAR Insights :
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